Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate
Description
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate is a bicyclic lactone derivative featuring a six-membered dihydropyran ring with a ketone group at position 2 and a methyl ester at position 3. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing ester and ketone groups, making it a versatile substrate for cycloadditions and nucleophilic substitutions .
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 6-oxo-2,3-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)5-3-2-4-11-7(5)9/h3H,2,4H2,1H3 |
InChI Key |
SPORLXICFSUGPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCOC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate can be synthesized through various methods. One common method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound is confirmed using techniques such as 1H, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the ketone group.
Substitution: The compound can undergo substitution reactions at various positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, which are involved in the apoptotic pathway . This suggests its potential use in inducing cell death in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Benzopyran Derivatives
Example Compound : Methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate (CAS: 85531-80-2)
- Structural Difference : Incorporates a fused benzene ring, increasing aromaticity and molecular weight (C₁₂H₁₂O₄ vs. C₇H₈O₄ for the target compound).
- Synthesis: Prepared via inverse-electron-demand Diels–Alder reactions using 1,1-dimethoxyethylene and cyclohexenone derivatives .
- Physical Properties: Melting point (107–108°C) is higher than non-fused analogs due to enhanced crystallinity from aromatic stacking .
- Reactivity: The benzene ring stabilizes intermediates through resonance, altering regioselectivity in further functionalization compared to non-aromatic analogs.
Substituent Variations on the Pyran Core
Alkyl/Aryl Substituents
- Example : Methyl 6-ethyl-2-oxo-5-phenyl-2H-pyran-3-carboxylate (CAS: 1569838-93-2)
Hydroxy vs. Oxo Groups
- Example : Methyl 4-hydroxy-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 910332-88-6)
Acyloxymethyl Derivatives
Example Compounds : 6-Acyloxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acids (17a–c)
- Synthesis : Derived from 6-hydroxymethyl-2-oxo-benzopyran-3-carboxylic acid via esterification with anhydrides (propionic, butyric, valeric).
- Key Data :
| Compound | Substituent | Melting Point (°C) | IR C=O Stretches (cm⁻¹) |
|---|---|---|---|
| 17a | Propionoxy | 174–176.5 | 1754 (ester), 1689 (acid) |
| 17b | Butyryloxy | 146–147.5 | 1740 (ester), 1692 (acid) |
| 17c | Valeryloxy | 108.5–109 | 1741 (ester), 1689 (acid) |
Spectroscopic and Computational Insights
- IR Spectroscopy: The target compound exhibits strong C=O stretches at ~1729 cm⁻¹ (ester) and ~1661 cm⁻¹ (ketone), consistent with dihydropyranones .
- NMR Data :
- Computational Studies : Density functional theory (DFT) calculations on analogs (e.g., 2cA) reveal planar conformations stabilized by intramolecular hydrogen bonding, influencing reactivity .
Biological Activity
Methyl 2-oxo-5,6-dihydro-2H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyran ring structure with a carbonyl and carboxylate functional group. Its molecular formula is , and it has a molecular weight of 156.14 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound and its derivatives. For instance, derivatives of pyran compounds have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and SW-480 (colon cancer) cells. The IC50 values for some derivatives ranged from 26.6 to 42.6 μM in these studies .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 4g | SW-480 | 34.6 |
| 4i | SW-480 | 35.9 |
| 4j | MCF-7 | 26.6 |
These findings suggest that modifications to the pyran structure can enhance its cytotoxic effects against cancer cells.
2. Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, it was found to weakly activate caspases -3, -8, and -9 in HL-60 cells, indicating potential pro-apoptotic activity . Furthermore, certain derivatives have been identified as inhibitors of cyclin-dependent kinase (CDK) pathways, which are crucial targets in cancer therapy .
3. Neuroprotective Effects
Emerging research suggests that compounds related to this compound may possess neuroprotective properties. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer’s . The ability to modulate cholinergic activity presents a valuable avenue for developing therapeutic agents for cognitive disorders.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions utilizing readily available starting materials. A common method includes the reaction of substituted aldehydes with cyclic enol ethers under acidic conditions to form the desired compound .
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of various pyran derivatives, this compound was shown to exhibit significant cytotoxicity against several human cancer cell lines. The study emphasized structure–activity relationships (SAR), indicating that specific substitutions on the pyran ring could enhance biological activity.
Case Study: Neuroprotective Activity
Another investigation focused on the neuroprotective effects of methyl 2-oxo derivatives in models of Alzheimer’s disease. These compounds demonstrated the ability to reduce amyloid-beta aggregation and improve cognitive function in animal models by modulating key signaling pathways involved in neuroprotection .
Q & A
Q. What are the common synthetic routes for Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate derivatives?
The Maitland–Japp reaction is a key method for synthesizing dihydropyran derivatives. For example, diastereoselective synthesis of (2R*,6S*)- and (2R*,6R*)-configured derivatives involves cyclocondensation of γ,δ-unsaturated β-ketoesters with aldehydes, followed by functionalization (e.g., acetoxylation or silyl ether protection). Yields range from 35% to 65%, depending on substituents and reaction conditions. Structural confirmation relies on NMR (e.g., δH 1.09–5.04 ppm for protons, δC 12.2–168.0 ppm for carbons) and IR spectroscopy (e.g., 1712–1771 cm⁻¹ for ester and lactone C=O stretches) .
Q. How is structural characterization performed for these compounds?
Key techniques include:
- 1H/13C NMR : Assignments are based on coupling constants (e.g., J=10.2–17.8 Hz for diastereotopic protons) and chemical shifts (e.g., δH 3.23 ppm for methoxy groups, δC 168.0 ppm for ester carbonyls).
- IR Spectroscopy : Peaks at 1725–1774 cm⁻¹ confirm ester/lactone functionality, while 2941–2956 cm⁻¹ signals indicate aliphatic C-H stretches.
- Mass Spectrometry : ESI+ data (e.g., m/z 321–423 [M + Na]+) validate molecular weights .
Q. What safety protocols are recommended for handling this compound?
Use protective gear (gloves, goggles, lab coats) to avoid skin contact. Waste must be segregated and disposed via professional hazardous waste services. IR and NMR data should guide safe handling (e.g., monitoring for reactive intermediates) .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis?
Diastereoselectivity arises from steric and electronic effects in the Maitland–Japp reaction. For example, bulky silyl ether groups (e.g., triisopropylsilyl) at C6 improve trans-selectivity by restricting conformational flexibility. Stereochemical outcomes are confirmed via NOESY or X-ray crystallography (not shown in evidence but inferred from diastereomer ratios in NMR) .
Q. What strategies enhance functionalization at the C4 and C6 positions?
- C4 Acetoxylation : Treating intermediates with acetic anhydride introduces acetoxy groups (yield: 35–61%).
- C6 Silyl Protection : Triisopropylsilyl chloride protects hydroxyl groups, enabling downstream coupling reactions (e.g., Suzuki-Miyaura) .
- Acyloxymethylation : Refluxing with anhydrides (e.g., propionic, butyric) modifies C6 hydroxymethyl groups, as shown in analogous benzopyran systems (yield: 60–80%) .
Q. How can computational methods predict reactivity or regioselectivity?
While not explicitly covered in the evidence, computational studies (e.g., DFT calculations) could model transition states for cyclocondensation or framework rearrangements (e.g., base-catalyzed ring switching in fused 2H-pyran-2-ones). Such approaches are critical for designing novel heterocycles .
Q. How to resolve contradictions in reported reaction yields?
Discrepancies (e.g., 35% vs. 65% yields) may arise from variations in solvent polarity, temperature, or catalyst loading. Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and use inline analytics (e.g., LC-MS) to monitor intermediates .
Q. What applications exist in medicinal chemistry or materials science?
The compound serves as a precursor for fused heterocycles (e.g., chromenes, pyridothiopyrans) via annelation or substitution-cyclization reactions. These scaffolds are explored for antimicrobial or antitumor activity, though specific data are not provided in the evidence .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Dihydropyran Derivatives
| Reaction Step | Conditions | Yield (%) | Key Spectral Data (NMR/IR) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Aldehyde, CH₂Cl₂, RT | 61–84 | δH 5.04 (q, J=6.5 Hz); νmax 1771 cm⁻¹ | |
| Acetoxylation | Ac₂O, DMAP, CH₂Cl₂ | 35–65 | δC 168.0 (ester); m/z 423 [M + Na]+ | |
| Silyl Protection | TIPSCl, imidazole, DMF | 65 | δH 1.09 (21H, m); νmax 880 cm⁻¹ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
